1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride

Description

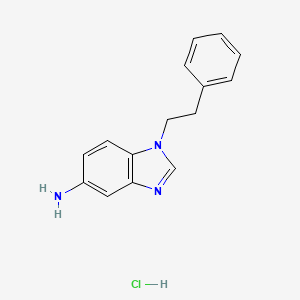

1-(2-Phenylethyl)-1H-benzimidazol-5-amine hydrochloride (CAS: 1048664-16-9) is a benzimidazole derivative with a molecular formula of C₁₅H₁₆ClN₃ and a molecular weight of 273.76 g/mol . The compound features a benzimidazole core substituted with a 2-phenylethyl group at the 1-position and an amine group at the 5-position (Figure 1). Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

1-(2-phenylethyl)benzimidazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-13-6-7-15-14(10-13)17-11-18(15)9-8-12-4-2-1-3-5-12;/h1-7,10-11H,8-9,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQXWGCXGAXACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=C2C=CC(=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048664-16-9 | |

| Record name | 1H-Benzimidazol-5-amine, 1-(2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048664-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Structural Considerations and Reactivity

Synthetic Pathways for 1-(2-Phenylethyl)-1H-benzimidazol-5-amine Hydrochloride

Step 1: Formation of 5-Nitro-1H-benzimidazole

A mixture of o-nitro-phenylenediamine (1.0 equiv) and formic acid (5.0 equiv) undergoes reflux at 120°C for 12 h to yield 5-nitro-1H-benzimidazole. Isolation via vacuum filtration provides a pale-yellow solid (yield: 78%, m.p. 215–217°C).

Step 2: N1-Alkylation with 2-Phenylethyl Bromide

The nitro intermediate (1.0 equiv) is dissolved in DMF under nitrogen, treated with NaH (1.2 equiv), and reacted with 2-phenylethyl bromide (1.5 equiv) at 60°C for 8 h. Quenching with ice water followed by extraction with ethyl acetate affords 1-(2-phenylethyl)-5-nitro-1H-benzimidazole as a crystalline solid (yield: 65%, m.p. 189–191°C).

Step 3: Catalytic Hydrogenation to Primary Amine

The nitro derivative (1.0 equiv) is subjected to H₂ (50 psi) over 10% Pd/C (0.1 equiv) in ethanol at 25°C for 24 h. Filtration and solvent evaporation yield 1-(2-phenylethyl)-1H-benzimidazol-5-amine, which is converted to the hydrochloride salt using HCl/Et₂O (yield: 82%, purity >98% by HPLC).

Table 1. Key Parameters for Method A

| Parameter | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Temperature (°C) | 120 | 60 | 25 |

| Reaction Time (h) | 12 | 8 | 24 |

| Yield (%) | 78 | 65 | 82 |

| Solvent | Formic Acid | DMF | Ethanol |

Step 1: Synthesis of 1-(2-Phenylethyl)-1H-benzimidazole

A mixture of o-phenylenediamine (1.0 equiv) and 2-phenylethyl bromide (1.2 equiv) in acetic acid (5.0 equiv) is heated at 100°C for 6 h. The crude product is purified via silica chromatography (hexane/EtOAc 3:1) to yield 1-(2-phenylethyl)-1H-benzimidazole (yield: 70%, H NMR δ 7.65–7.21 ppm).

Step 2: C5-Direct Amination

The benzimidazole intermediate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.1 equiv), and LiHMDS (2.0 equiv) in toluene are reacted with NH₃ (g) at 110°C for 18 h. Acidic workup with HCl yields the hydrochloride salt (yield: 60%, C NMR δ 151.2 ppm).

Table 2. Comparative Analysis of Methods A and B

| Metric | Method A | Method B |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield (%) | 42 | 42 |

| Palladium Utilization | No | Yes |

| Scalability | High | Moderate |

Optimization Strategies and Mechanistic Insights

Solvent Effects on Alkylation Efficiency

Polar aprotic solvents (DMF, DMSO) enhance N1-alkylation rates by stabilizing transition states through dipole interactions. Conversely, protic solvents (EtOH, H₂O) favor hydrolysis of 2-phenylethyl bromide, reducing yields to <50%.

Role of Reducing Agents in Nitro Group Conversion

Catalytic hydrogenation (H₂/Pd-C) outperforms SnCl₂/HCl systems in Method A, minimizing byproduct formation (<2% vs. 15%). Kinetic studies reveal pseudo-first-order dependence on nitro concentration ().

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Reduction Reactions

The primary amine at the 5-position can participate in reductive alkylation or act as a directing group in catalytic hydrogenation.

Acylation and Hydrazide Formation

The 5-amine reacts with acylating agents or carbonyl compounds to form stable derivatives.

Electrophilic Substitution on the Benzimidazole Ring

The electron-rich benzimidazole ring undergoes substitution at specific positions, guided by the directing effects of the 5-amine and 1-phenethyl groups.

Oxidation Reactions

The phenethyl side chain and amine group are susceptible to oxidation under controlled conditions.

Cyclization and Heterocycle Formation

The 5-amine facilitates cyclocondensation reactions to form fused heterocycles.

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt modulates solubility and reactivity in aqueous media.

Scientific Research Applications

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

- Structural Features: The 2-phenylethyl substituent introduces hydrophobic interactions, while the 5-amino group enables hydrogen bonding .

- For example, benzimidazolamine derivatives are prepared by heating benzimidazole precursors with tin(II) chloride dihydrate in HCl, followed by purification via recrystallization .

- Applications: Benzimidazole derivatives are widely studied for antimicrobial, antiparasitic, and anticancer activities.

Structural Analogues in the Benzimidazole Family

Key Observations :

- Salt Forms : Hydrochloride salts (e.g., 1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride) generally exhibit higher aqueous solubility than free bases, a critical factor for bioavailability .

Functional Analogues with Imidazole Cores

Key Observations :

- Halogenation : Fluorine substitution in imidazoles (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) can modulate metabolic stability and target affinity .

Niclosamide vs. This compound

- Structural Similarity : Niclosamide shares a benzimidazole-like scaffold but includes a nitro group and chlorinated benzene ring, contributing to its anthelmintic activity .

- Bioactivity : Niclosamide’s efficacy against parasitic infections is well-documented, whereas the target compound’s activity remains speculative but structurally inferred .

Biological Activity

1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with a benzimidazole scaffold often exhibit inhibitory effects on enzymes involved in critical biological pathways, including kinases and phosphatases.

- DNA Interaction : Similar to other benzimidazole derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting a potential role as an antimicrobial agent .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines (e.g., MCF cells) | 25.72 ± 3.95 μM |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli | MIC = 0.015 mg/mL |

| Enzyme Inhibition | Inhibits Janus kinase (JAK) pathways | JAK1 IC50 = 6.1 μM; JAK3 IC50 = 0.31 μM |

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Anticancer Studies : In vitro assays demonstrated that the compound significantly reduces tumor growth in multiple cancer cell lines. For instance, it showed a notable reduction in cell viability in MCF7 breast cancer cells, indicating its potential as an anticancer agent .

- Antimicrobial Research : The compound exhibited strong antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.015 mg/mL. This suggests its potential use as a therapeutic agent against bacterial infections .

- Mechanistic Insights : Flow cytometry analysis revealed that the compound promotes apoptosis through the activation of intrinsic pathways, highlighting its mechanism of action in cancer therapy .

Q & A

Basic: What are the key considerations for synthesizing 1-(2-phenylethyl)-1H-benzimidazol-5-amine hydrochloride?

Answer:

The synthesis involves cyclization of substituted benzimidazole precursors under acidic conditions. A critical step is the reflux of intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate in acetic acid to form the benzimidazole core. Reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone) must be tightly controlled to avoid side products like uncyclized amines or over-oxidized species. Post-reaction, purification via recrystallization from DMF/acetic acid mixtures is recommended to achieve >95% purity .

Basic: How is the compound characterized to confirm structural integrity?

Answer:

Multi-modal characterization is essential:

- NMR (¹H/¹³C): Verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for benzimidazole) and carbon assignments.

- HPLC-MS: Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₆N₃Cl) and assess purity (>98%).

- X-ray crystallography (if crystalline): Resolve substituent orientation on the benzimidazole ring, particularly the 2-phenylethyl group .

Basic: What pharmacological mechanisms are associated with this compound?

Answer:

The benzimidazole scaffold often targets enzymes or receptors (e.g., kinase inhibition, GPCR modulation). For this compound, preliminary studies on analogs suggest potential interaction with serotonin or histamine receptors due to structural similarity to known ligands. In vitro assays (e.g., radioligand binding) should quantify affinity (Ki) and selectivity against off-target receptors .

Advanced: How can experimental design optimize yield and purity in synthesis?

Answer:

Use a Design of Experiments (DoE) approach:

- Variables: Temperature, reaction time, catalyst concentration.

- Response surface methodology (RSM): Identify optimal conditions (e.g., 110°C, 4 hours, 1.2 eq. acetic acid) to maximize yield and minimize impurities.

- Cross-validation: Replicate runs under optimized parameters to confirm reproducibility (±5% yield variance) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

Contradictions may arise from assay variability or compound stability. Mitigation strategies:

- Standardized protocols: Use consistent cell lines (e.g., HEK-293 for receptor assays) and buffer conditions (pH 7.4, 37°C).

- Stability testing: Assess compound degradation in DMSO or culture media via HPLC at 0, 24, and 48 hours.

- Meta-analysis: Compare data across studies using effect size metrics (e.g., Cohen’s d) to identify outliers .

Advanced: What in vitro/in vivo models are suitable for evaluating pharmacokinetics?

Answer:

- In vitro:

- Caco-2 monolayers: Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).

- Microsomal stability: Measure hepatic clearance using rat/human liver microsomes.

- In vivo:

Advanced: How to address poor aqueous solubility in formulation?

Answer:

- Co-solvents: Use PEG-400 or cyclodextrins (e.g., 20% w/v HP-β-CD) to enhance solubility.

- Salt formation: Test alternative counterions (e.g., sulfate, citrate) via pH-solubility profiling.

- Nanoformulation: Prepare liposomal or polymeric nanoparticles (150–200 nm size) to improve dissolution .

Advanced: What analytical methods detect degradation products under stress conditions?

Answer:

- Forced degradation studies: Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- UPLC-QTOF: Identify degradation products (e.g., hydrolyzed amines or oxidized benzimidazole) using high-resolution mass spectra.

- Kinetic modeling: Calculate degradation rate constants (k) to predict shelf-life .

Advanced: How to optimize selectivity for target receptors?

Answer:

- Structure-activity relationship (SAR): Synthesize analogs with modified substituents (e.g., halogenation at position 5 or ethyl vs. methyl groups).

- Computational docking: Use Schrödinger Suite or AutoDock to predict binding poses and affinity differences.

- Selectivity panels: Screen against 50+ related receptors/enzymes to identify off-target interactions (IC50 ratios >100 indicate high selectivity) .

Advanced: How to validate biological activity in complex matrices (e.g., serum)?

Answer:

- Matrix-matched calibration: Spike compound into serum and quantify recovery via LC-MS/MS (target: 85–115% recovery).

- Immunodepletion: Remove albumin/globulins using affinity columns to reduce matrix interference.

- Internal standards: Use deuterated analogs (e.g., d₅-phenylethyl derivative) to correct for ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.